5-Bromo-2'-deoxycytidine
Overview
Description
5-Bromo-2'-deoxycytidine is a derivative of deoxycytidine, notable for its bromo substituent at the 5-position. This modification significantly alters its chemical reactivity and physical properties, making it a compound of interest in various fields of biochemical and medical research.
Synthesis Analysis
The synthesis of 5-Bromo-2'-deoxycytidine and related compounds has been explored through methods involving organopalladium intermediates, yielding good results for potential antiviral agents (Jones et al., 1979). Another approach detailed the preparation of diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine, starting from bromohydrins under slightly alkaline conditions, highlighting the intricate steps in synthesizing specific structural variants of 5-Bromo-2'-deoxycytidine (Bienvenu & Cadet, 1996).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2'-deoxycytidine derivatives has been a subject of study, with investigations into the conformational features and crystal structures providing insights into their chemical behavior and interaction potential. For instance, the crystal and molecular structure analysis of (E)-5-(2-bromovinyl-2′-deoxyuridine) showed that its conformational features resemble those of thymidine, with ribofuranose rings assuming a rare C(3')-exo form (Párkányi et al., 1983).
Chemical Reactions and Properties
5-Bromo-2'-deoxycytidine participates in various chemical reactions, demonstrating its versatility. For example, its interaction with cysteine has been shown to lead to 100 percent dehalogenation to 2'-deoxycytidine under specific conditions (Pal et al., 1988). Furthermore, its potential as a DNA photosensitizer was highlighted by studies showing damage to oligonucleotides upon irradiation, indicating its clinical application prospects (Zdrowowicz et al., 2016).
Scientific Research Applications
Stem Cell Research : 5-Bromo-2'-deoxycytidine (BrdU) causes neural stem cells to lose global DNA methylation and undergo astrocytic differentiation. This suggests caution in its use in stem cell research but also highlights potential therapeutic applications in oncology (Schneider & d’Adda di Fagagna, 2012).
Antiviral and Antimetabolic Activities : 5-Bromo-2'-deoxycytidine exhibits selective inhibition of herpes simplex virus replication and displays less cytotoxicity compared to other similar compounds, making it a potential antiviral agent (De Clercq et al., 1982).
Mutagenicity Mechanism : The mutagenicity of 5-aza-2'-deoxycytidine is mediated by the mammalian DNA methyltransferase. This highlights the need for DNA methyltransferase inhibitors in chemoprevention and therapy (Jackson-Grusby et al., 1997).
DNA Synthesis Inhibition : Inhibition of cytidine deaminase by tetrahydrouridine decreases the incorporation of 5-Bromo-2'-deoxycytidine into DNA. This suggests a pathway involving deamination to 5-bromodeoxyuridine (Cooper & Greer, 1973).
Chemical DNA Sequencing : 5-Bromo-2'-deoxycytidine is more sensitive to formamide than 2'-deoxycytidine, which is significant for improving the one-lane chemical DNA sequencing procedure (Saladino et al., 1997).
Radiosensitization in Tumors : The halogenated pyrimidine analogue 5-Bromo-2'-deoxycytidine (BCdR) shows increased radiosensitization in tumors, suggesting its potential in cancer treatment (Goffinet & Brown, 1977).
Cytotoxicity in Cancer Cells : 5-Aza-2'-deoxycytidine's cytotoxicity in mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. This suggests a direct mechanism of cytotoxicity relevant for cancer therapy (Jüttermann et al., 1994).
Safety And Hazards
Future Directions
The significant yield of the PCR product demonstrates that Marathon DNA polymerase accepts the brominated analogue of dC triphosphate . Since single strand breaks and intrastrand cross-links are potentially lethal to the cell, BrdC could be considered as a nucleoside with possible clinical applications .
properties
IUPAC Name |
4-amino-5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUPFXQEHWGAR-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2'-deoxycytidine | |
CAS RN |
1022-79-3 | |
Record name | 5-Bromo-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromodeoxycytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-bromo-2'-deoxycytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODEOXYCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3TP1AIBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.